
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol
説明
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol (hereafter referred to as 2-CPF) is a synthetic compound used in scientific research. It is a member of the pyrazol-5-yl-fluorophenol family of compounds, which are used to study the effects of various drugs and compounds on biochemical and physiological systems. 2-CPF has been used for a variety of research applications, including studying the effects of drugs on the nervous system, the cardiovascular system, and the immune system.
科学的研究の応用
2-CPF has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, the cardiovascular system, and the immune system. It has also been used to study the effects of drugs on the behavior of animals. Additionally, 2-CPF has been used to study the effects of drugs on gene expression and the effects of drugs on cancer cells.
作用機序
The mechanism of action of 2-CPF is not fully understood. It is believed to interact with a variety of receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It is also believed to interact with the G protein-coupled receptor family, which is responsible for a variety of physiological processes. Additionally, 2-CPF is believed to interact with the GABA receptor, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
2-CPF has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with the serotonin, dopamine, and norepinephrine receptors, which are involved in mood regulation. It has also been shown to interact with the GABA receptor, which is involved in the regulation of anxiety and other neurological processes. Additionally, 2-CPF has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
2-CPF has several advantages when used in laboratory experiments. It is relatively easy to synthesize in the laboratory, and it is relatively stable in solution. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of drugs on the body. However, 2-CPF also has some limitations. It is not very soluble in water, and it can be toxic at high concentrations. Additionally, it can interact with a variety of other compounds, which can affect the results of experiments.
将来の方向性
The potential future directions for 2-CPF are numerous. It could be used to study the effects of drugs on a variety of different systems in the body, including the nervous system, the cardiovascular system, and the immune system. It could also be used to study the effects of drugs on gene expression and the effects of drugs on cancer cells. Additionally, 2-CPF could be used to study the effects of drugs on behavior in animals, as well as the effects of drugs on the development of new drugs. Finally, 2-CPF could be used to study the effects of drugs on the environment, as well as the effects of drugs on the development of new drugs.
特性
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazol-3-yl]-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c16-10-1-4-12(5-2-10)19-14(7-8-18-19)13-6-3-11(17)9-15(13)20/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSESSSOJSOJMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=C(C=C3)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1436504.png)
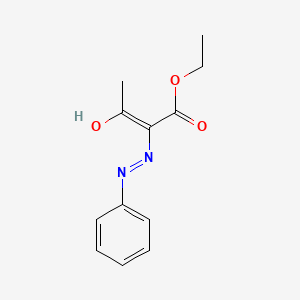
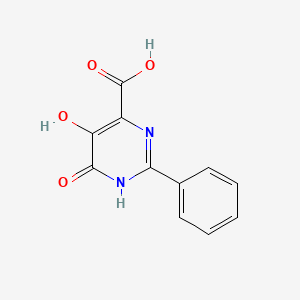
![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-purin-6-one](/img/structure/B1436510.png)
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
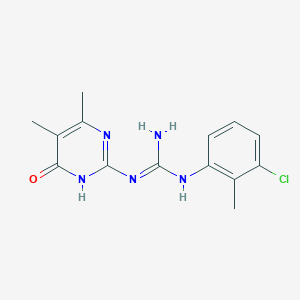
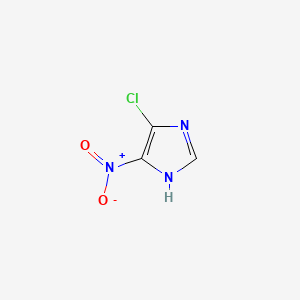
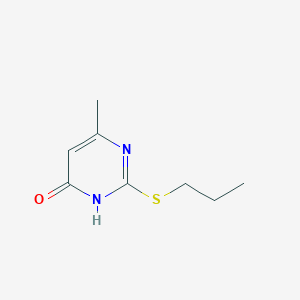
![5-(4-Methoxyphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1436521.png)
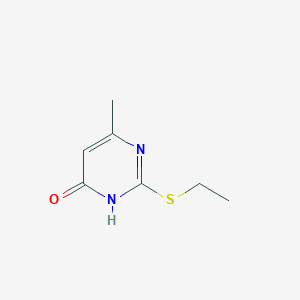
![[(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1436524.png)
![2-cyano-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B1436525.png)
![6-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436526.png)
![2-[(4-Chloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1436527.png)